

Biological activity potential of N-(3-ethynylphenyl)-2,2-dimethylpropanamide

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Compound of Interest

Compound Name: *N-(3-ethynylphenyl)-2,2-dimethylpropanamide*

CAS No.: 310874-35-2

Cat. No.: B2496134

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Technical Whitepaper: N-(3-ethynylphenyl)-2,2-dimethylpropanamide

Mechanistic Insights, Chemical Biology Applications, and Therapeutic Potential

Executive Summary

N-(3-ethynylphenyl)-2,2-dimethylpropanamide (CAS: 310874-35-2) represents a high-value chemical scaffold in the fields of fragment-based drug discovery (FBDD) and chemical biology. [1] Structurally composed of a lipophilic pivalamide "cap" linked to a meta-ethynyl aniline, this molecule serves as a versatile pharmacophore. Its biological potential is defined by three core modalities:

- Kinase Inhibitor Fragment: It mimics the hydrophobic "tail" and linker regions of Type II kinase inhibitors (e.g., Ponatinib), targeting the DFG-out conformation.

- **Mechanism-Based Inactivator (MBI):** The terminal alkyne functions as a suicide substrate for cytochrome P450 enzymes (specifically CYP2B6), enabling metabolic stability studies.
- **Bioorthogonal Probe:** The ethynyl handle facilitates Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for activity-based protein profiling (ABPP).

Part 1: Chemical Identity & Structural Significance

The compound combines a sterically bulky pivaloyl group (2,2-dimethylpropanoyl) with a 3-ethynylphenyl moiety. This architecture is non-trivial and offers specific advantages in medicinal chemistry:

- **Pivalamide Core:** The tert-butyl group provides significant steric protection, preventing amide hydrolysis by peptidases and increasing metabolic stability compared to acetamides. It also fills hydrophobic pockets (e.g., the allosteric pocket of kinases).
- **Meta-Ethynyl Linker:** The alkyne at the meta position acts as a rigid spacer and a "warhead." In kinase inhibitors like Ponatinib (Iclusig), this ethynyl-phenyl motif is critical for spanning the gatekeeper residue (e.g., T315I in BCR-ABL).

Property	Specification
IUPAC Name	N-(3-ethynylphenyl)-2,2-dimethylpropanamide
CAS Number	310874-35-2
Molecular Formula	C ₁₃ H ₁₅ NO
Molecular Weight	201.27 g/mol
Key Pharmacophore	Alkynyl-Anilide (Kinase Type II motif)
LogP (Predicted)	~3.2 (Lipophilic)

Part 2: Biological Mechanisms of Action

1. Kinase Inhibition (Fragment-Based Design)

This compound serves as a "minimalist" model for Type II kinase inhibitors. Type II inhibitors bind to the inactive (DFG-out) conformation of kinases.

- Mechanism: The amide nitrogen acts as a hydrogen bond donor to the Glu residue of the C-helix (e.g., Glu286 in ABL). The phenyl ring occupies the hydrophobic pocket created by the DFG-out movement, while the pivaloyl group extends into the allosteric "selectivity pocket."
- Relevance: It is a structural analog of the "tail" region of Ponatinib and Nilotinib, making it an excellent fragment for screening against T315I mutant kinases.

2. Cytochrome P450 Inactivation (Mechanism-Based Inhibition)

Terminal alkynes are classic mechanism-based inactivators (suicide substrates) for P450 enzymes.

- Mechanism: The CYP enzyme oxidizes the terminal alkyne to a highly reactive ketene or oxirene intermediate. This intermediate covalently alkylates the heme porphyrin nitrogen or an active site protein residue, irreversibly inactivating the enzyme.
- Target Specificity: 3-ethynyl-substituted benzenes are potent inactivators of CYP2B6 and CYP2E1. This activity makes the compound a useful tool for mapping the active site topology of these metabolic enzymes.

3. GPR151 Modulation (High-Throughput Screening)

In large-scale chemical genomics screens (e.g., at Scripps Research), this scaffold has been identified as a hit in assays for GPR151, an orphan GPCR enriched in the habenula. While likely a starting point for optimization, it highlights the compound's ability to engage GPCR allosteric sites.

Part 3: Experimental Protocols

Protocol A: Synthesis via Amide Coupling

Rationale: Efficient generation of the core scaffold from commercially available precursors.

- Reagents: 3-Ethynylaniline (1.0 eq), Pivaloyl chloride (1.1 eq), Triethylamine (1.5 eq), Dichloromethane (DCM, anhydrous).
- Procedure:
 - Dissolve 3-ethynylaniline in anhydrous DCM under Nitrogen atmosphere.

- Cool to 0°C in an ice bath.
- Add Triethylamine dropwise.
- Add Pivaloyl chloride dropwise over 15 minutes (exothermic reaction).
- Warm to room temperature and stir for 4 hours.
- Workup: Wash with 1M HCl (to remove unreacted amine), then sat. NaHCO₃, then Brine.
- Purification: Recrystallize from Hexanes/EtOAc or use Flash Chromatography (0-20% EtOAc in Hexanes).
- Validation: Confirm structure via ¹H-NMR (Singlet at ~1.3 ppm for t-Butyl, Singlet at ~3.1 ppm for alkyne proton).

Protocol B: "Click" Chemistry Labeling (Activity-Based Profiling)

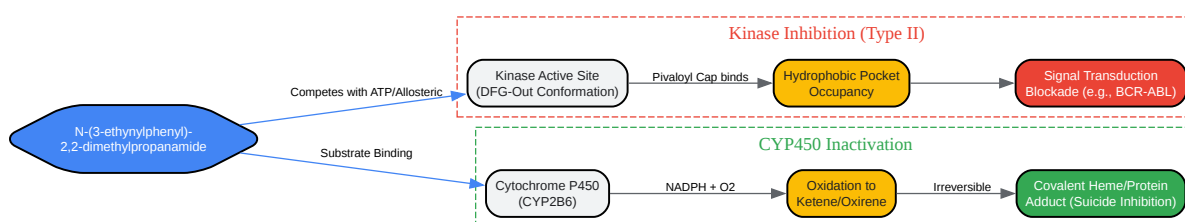
Rationale: Utilizing the terminal alkyne to conjugate a fluorophore or biotin tag after the compound has bound to a target (if used as a covalent probe).

- Incubation: Treat cell lysate or purified protein with **N-(3-ethynylphenyl)-2,2-dimethylpropanamide** (1-10 μM) for 1 hour.
- Click Reaction Mix: Prepare a master mix:
 - Azide-Tag (e.g., Azide-Biotin or Azide-Fluor 488): 100 μM
 - CuSO₄: 1 mM
 - TCEP (Tris(2-carboxyethyl)phosphine): 1 mM
 - TBTA (Ligand): 100 μM
- Reaction: Add reaction mix to the sample. Incubate for 1 hour at Room Temperature in the dark.

- Analysis: Quench with SDS-PAGE loading buffer. Analyze via Western Blot (Streptavidin-HRP) or In-Gel Fluorescence.

Part 4: Visualization of Signaling & Mechanism

The following diagram illustrates the dual potential of the scaffold: as a Kinase Inhibitor Fragment (Left) and as a CYP Suicide Substrate (Right).



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Figure 1: Dual mechanism of action showing Kinase Allosteric Inhibition (Red pathway) and Mechanism-Based CYP Inactivation (Green pathway).

References

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Sources

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